molecular formula C8H4F2N2O3 B2781068 3,3-Difluoro-6-nitro-1,3-dihydro-2H-indol-2-one CAS No. 1393575-53-5

3,3-Difluoro-6-nitro-1,3-dihydro-2H-indol-2-one

Cat. No. B2781068
CAS RN: 1393575-53-5
M. Wt: 214.128
InChI Key: IMPRKGMAMVBODV-UHFFFAOYSA-N
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Description

NitroBIPS is a photochromic biocompatible spiropyran molecule that has six nitro groups positioned at the benzopyran section . It has a colorless leuco spiropyran form (SP) and colored trans-merocyanine form (MC) that exhibits absorption peaks in the ultraviolet and visible regions respectively .


Molecular Structure Analysis

The molecular structure of NitroBIPS involves a spiropyran molecule with six nitro groups positioned at the benzopyran section . The molecule can exist in two forms: a colorless leuco spiropyran form (SP) and a colored trans-merocyanine form (MC) .


Chemical Reactions Analysis

NitroBIPS can undergo photoisomerization and thermal reactions . With UV-light injection, the SP molecule changes to MC . A complete reset from MC to SP molecule can be achieved by thermal annealing .


Physical And Chemical Properties Analysis

NitroBIPS has a higher quantum yield in comparison to other spiropyran molecules and dissolves in a variety of solvents . It has a melting point of 179-180 °C (lit.) and exhibits an absorption peak at 242 nm in ethanol .

Future Directions

NitroBIPS has potential applications in optical data storage . It can be used as a photochromic dye which can be incorporated in poly (vinyl alcohol) (PVA) by electro-spinning to form PVA-spiropyran nanofibres . It can also be used to dope liquid crystal to develop a colored scattering device that is dual responsive and allows the initiation of electrohydrodynamic instabilities (EHDI) .

properties

IUPAC Name

3,3-difluoro-6-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O3/c9-8(10)5-2-1-4(12(14)15)3-6(5)11-7(8)13/h1-3H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPRKGMAMVBODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-6-nitro-1,3-dihydro-2H-indol-2-one

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